molecular formula C11H14O3 B15082880 3',4'-Dihydroxy-2-methylbutyrophenone CAS No. 67049-69-8

3',4'-Dihydroxy-2-methylbutyrophenone

Cat. No.: B15082880
CAS No.: 67049-69-8
M. Wt: 194.23 g/mol
InChI Key: OEQYBTLDHVLHOC-UHFFFAOYSA-N
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Description

3’,4’-Dihydroxy-2-methylbutyrophenone is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of two hydroxyl groups and a methyl group attached to a butyrophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dihydroxy-2-methylbutyrophenone typically involves the condensation of 2,6-dihydroxy-3-methylbenzaldehyde with butyryl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

For industrial production, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dihydroxy-2-methylbutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,4’-Dihydroxy-2-methylbutyrophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 3’,4’-Dihydroxy-2-methylbutyrophenone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound can also undergo redox reactions, which may contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2’,4’-Dihydroxy-3’-methylbutyrophenone
  • 3’,4’-Dihydroxy-2-ethylbutyrophenone
  • 3’,4’-Dihydroxy-2-chlorobutyrophenone

Uniqueness

3’,4’-Dihydroxy-2-methylbutyrophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets .

Properties

CAS No.

67049-69-8

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-methylbutan-1-one

InChI

InChI=1S/C11H14O3/c1-3-7(2)11(14)8-4-5-9(12)10(13)6-8/h4-7,12-13H,3H2,1-2H3

InChI Key

OEQYBTLDHVLHOC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C1=CC(=C(C=C1)O)O

Origin of Product

United States

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